1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)-
Description
The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- is a heterocyclic organic molecule characterized by a benzazepinone core fused to a benzene ring. Its structure includes:
- A partially saturated seven-membered azepine ring (2,3,4,5-tetrahydro), reducing ring strain and altering electronic properties.
- A ketone group at position 2 (2-one).
- A 1-(2-(1-pyrrolidinyl)ethyl) substituent at position 1, introducing a pyrrolidine-containing side chain.
Properties
CAS No. |
54951-27-8 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C16H22N2O/c19-16-9-5-7-14-6-1-2-8-15(14)18(16)13-12-17-10-3-4-11-17/h1-2,6,8H,3-5,7,9-13H2 |
InChI Key |
UFDPCEODINHIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (commonly referred to as benzazepine) is a member of the benzazepine family, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is represented by the formula . Its molecular configuration allows for various interactions within biological systems, particularly with protein targets.
Benzazepines are known for their ability to interact with multiple biological targets. The specific compound under discussion has shown significant activity as an inhibitor of various protein kinases. Notably, it has been studied for its effects on:
- Aurora A Kinase: A critical regulator of cell division and a target in cancer therapy.
- VEGF Receptors: Involved in angiogenesis and tumor growth.
Inhibition Studies
Research indicates that this compound exhibits potent inhibitory activity against Aurora A kinase with an IC50 value of approximately 2.4 µM and against VEGF-R2 with an IC50 value of 2.8 µM . These values suggest that the compound could be effective in controlling cancer cell proliferation by inhibiting pathways essential for tumor growth and vascularization .
Biological Activity Data
| Target Protein | IC50 (µM) |
|---|---|
| Aurora A Kinase | 2.4 |
| VEGF-R2 | 2.8 |
| Aurora B Kinase | 26 |
| CDK4/CycD1 | 19 |
| PDGFR-beta | 44 |
This table summarizes the inhibitory potency of the compound against various protein kinases.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of benzazepines:
-
Anticancer Activity:
- A study demonstrated that analogs of benzazepine compounds exhibited significant antiproliferative effects against various cancer cell lines at micromolar concentrations. The structural features conducive to binding in the ATP pocket were identified, enhancing our understanding of how modifications can improve efficacy .
- Neuropharmacological Effects:
- Antiviral Properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Target Compound vs. Benzodiazepinone Derivatives
- Target Compound: Benzazepinone core (one nitrogen in the azepine ring).
- 1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (): Benzodiazepinone core (two nitrogens in the diazepine ring) with benzyl and methyl substituents .
¹ Exact formula requires further confirmation; estimation based on structural analysis.
Substituent-Based Comparisons
Target Compound vs. BD 1008 and BD 1047 ()
- BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
- BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide .
However, the benzazepinone core may alter pharmacokinetics (e.g., lipophilicity, metabolic stability) compared to BD 1008’s simpler phenethylamine scaffold .
Research Findings and Pharmacological Inferences
Structural-Activity Relationships (SAR)
- Pyrrolidinyl Group : Critical for sigma receptor affinity, as seen in BD 1008’s activity .
- Benzazepinone Core: The partial saturation may enhance metabolic stability compared to fully unsaturated analogs.
- Benzodiazepinone vs. Benzazepinone: The additional nitrogen in benzodiazepinones (e.g., ) could increase polarity, affecting blood-brain barrier penetration .
Q & A
Q. How can researchers integrate qualitative and quantitative data to validate novel derivatives?
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
